molecular formula C19H15N3O2S B2966640 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate CAS No. 1396853-08-9

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate

Cat. No.: B2966640
CAS No.: 1396853-08-9
M. Wt: 349.41
InChI Key: PQLGQQUVHZZKQF-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of benzothiazole, azetidine, and indole. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with azetidine intermediates. The final step involves the coupling of the azetidine derivative with an indole-3-carboxylate moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole, azetidine, and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or azetidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is unique due to its combination of three distinct structural motifs: benzothiazole, azetidine, and indole. This unique structure imparts a range of chemical reactivity and biological activities that are not commonly found in simpler compounds .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)24-12-10-22(11-12)19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLGQQUVHZZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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